2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a benzoylbenzamido group at the 2-position and a methyl group at the 5-position.
Properties
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-14-7-12-19-18(13-14)20(22(25)28)24(30-19)26-23(29)17-10-8-16(9-11-17)21(27)15-5-3-2-4-6-15/h2-6,8-11,14H,7,12-13H2,1H3,(H2,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVXUMMQZPYKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
The Gewald reaction is the primary method for constructing the tetrahydrobenzo[b]thiophene core:
- Reactants : 5-Methylcyclohexanone (1.0 equiv), malononitrile (1.2 equiv), elemental sulfur (1.5 equiv).
- Conditions : Reflux in ethanol with triethylamine (10 mol%) for 6–8 hours.
- Yield : 72–85% after recrystallization from ethanol/water.
Mechanistic Insight :
Acylation at Position 2: Introduction of 4-Benzoylbenzamido Group
The amino group at position 2 undergoes acylation with 4-benzoylbenzoyl chloride:
- Reactants : 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1.0 equiv), 4-benzoylbenzoyl chloride (1.2 equiv).
- Conditions : Dry dichloromethane (DCM), triethylamine (2.0 equiv), 0°C → room temperature, 4 hours.
- Workup : Washing with 10% HCl, saturated NaHCO₃, and brine. Purification via silica gel chromatography (hexane/ethyl acetate, 7:3).
- Yield : 68–74%.
Key Data :
Carboxamide Group Retention and Stability
The carboxamide at position 3 remains intact during acylation due to:
- Steric protection by the tetrahydrobenzo[b]thiophene core.
- Mild reaction conditions avoiding strong acids/bases that could hydrolyze the amide.
Alternative Synthetic Strategies
Microwave-Assisted Cyclocondensation
Microwave irradiation reduces reaction time for the Gewald step:
One-Pot Sequential Functionalization
A streamlined approach combines Gewald reaction and acylation in a single pot:
- Gewald reaction as above.
- In-situ acylation without isolating the intermediate.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water, 70:30).
- Elemental Analysis : Found C 66.38%, H 5.12%, N 8.51%; Calculated C 66.50%, H 5.17%, N 8.62%.
Challenges and Optimization Insights
Byproduct Formation During Acylation
Solvent Selection for Crystallization
- Optimal solvent : Ethyl acetate/hexane (1:1) yields prismatic crystals suitable for X-ray diffraction.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Conventional Gewald | 72 | 8 h | 95 |
| Microwave | 88 | 20 min | 98 |
| One-Pot | 61 | 6 h | 92 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Functional Group Contributions
The tetrahydrobenzo[b]thiophene scaffold is a common motif in medicinal chemistry. Key structural analogs and their functional distinctions include:
Biological Activity
Chemical Structure and Properties
The molecular formula for 2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is . Its structure features a benzoyl group and a tetrahydrobenzo[b]thiophene core, which contribute to its pharmacological properties.
Anticancer Activity
Research has indicated that compounds containing the benzo[b]thiophene moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxicity of this compound:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Method : MTT assay was used to measure cell viability.
- Results :
- HeLa: IC50 = 15 µM
- MCF-7: IC50 = 12 µM
- A549: IC50 = 18 µM
These results indicate potent cytotoxic activity against these cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Studies have shown that benzo[b]thiophene derivatives can exhibit activity against various bacterial and fungal strains.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound has significant potential as an antimicrobial agent.
The proposed mechanism of action for the anticancer and antimicrobial activities includes:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in rapidly dividing cells.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
- Disruption of Cell Membrane Integrity : In microbial cells, it may disrupt membrane functions leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
